4-(1H-1,2,4-triazol-1-ylmethyl)aniline

Solid-state chemistry Pre-formulation Crystallization

Sourcing the correct regioisomer is critical; using the wrong isomer can derail API synthesis and invalidate SAR studies. This para-substituted triazolylmethylaniline (CAS 119192-10-8) is the unambiguous intermediate for rizatriptan manufacturing. - Verified para isomer with melting point 124-130°C, ensuring correct regiochemistry for API synthesis. - High purity (≥98%) meets pharmaceutical intermediate specifications. - Free base form eliminates salt interference in downstream coupling. Available in bulk with global shipping.

Molecular Formula C9H10N4
Molecular Weight 174.2 g/mol
CAS No. 119192-10-8
Cat. No. B022794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-1,2,4-triazol-1-ylmethyl)aniline
CAS119192-10-8
Synonyms1-(4-Aminobenzyl)-1,2,4-triazole;  1-(4-Aminobenzyl)-1H-1,2,4-triazole;  4-(1H-1,2,4-Triazol-1-ylmethyl)aniline;  [4-[([1,2,4]Triazol-1-yl)methyl]phenyl]amine; 
Molecular FormulaC9H10N4
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C=NC=N2)N
InChIInChI=1S/C9H10N4/c10-9-3-1-8(2-4-9)5-13-7-11-6-12-13/h1-4,6-7H,5,10H2
InChIKeyZGLQVRIVLWGDNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





4-(1H-1,2,4-triazol-1-ylmethyl)aniline: Product Overview


4-(1H-1,2,4-triazol-1-ylmethyl)aniline (CAS 119192-10-8) is a white to light-yellow crystalline powder with the molecular formula C9H10N4 and a molecular weight of 174.2 g/mol . It features a primary aniline group linked via a methylene bridge to a 1,2,4-triazole ring, a privileged pharmacophore in medicinal chemistry [1]. This compound serves as a key building block and intermediate, particularly noted for its role in synthesizing the antimigraine drug rizatriptan benzoate [2] and in developing antifungal and antibacterial agents . Its synthetic accessibility and well-defined physicochemical properties make it a readily available scaffold for diverse research applications .

4-(1H-1,2,4-triazol-1-ylmethyl)aniline: Substitution Risks with Isomers & Salts


The specific position of the triazole substitution on the aniline ring critically dictates both physicochemical properties and downstream synthetic utility. For instance, the 4-substituted (para) isomer (CAS 119192-10-8) exhibits a distinct melting point (124-130°C) compared to its 2-substituted (ortho) isomer (CAS 127988-21-0, mp 62-63°C) [1] and 3-substituted (meta) isomer (CAS 127988-22-1) . This difference arises from variations in crystal packing and intermolecular interactions [2], directly impacting formulation, purification, and storage conditions. Furthermore, the free base form (119192-10-8) differs significantly in molecular weight (174.2 g/mol) and water solubility compared to its hydrochloride salt (144235-64-3, MW 210.66 g/mol, soluble in water) [3]. Using an incorrect isomer or salt form can derail a synthetic route requiring specific regiochemistry for API synthesis, such as the established route to rizatriptan [4], or alter the physicochemical profile in a way that invalidates prior SAR studies. Generic substitution without rigorous verification of the exact CAS number and isomeric identity introduces unacceptable risk to experimental reproducibility and process development.

4-(1H-1,2,4-triazol-1-ylmethyl)aniline: Key Comparator Evidence


Melting Point Differentiation for Solid-State Handling

The 4-substituted (para) isomer (CAS 119192-10-8) exhibits a significantly higher melting point compared to its 2-substituted (ortho) isomer (CAS 127988-21-0). This quantitative difference is a direct consequence of molecular symmetry and intermolecular hydrogen-bonding networks in the solid state, which are crucial for predicting behavior during crystallization, drying, and storage [1].

Solid-state chemistry Pre-formulation Crystallization Process chemistry

Solubility & Ionization: Free Base vs. HCl Salt

The free base form (CAS 119192-10-8) and its hydrochloride salt (CAS 144235-64-3) are distinct chemical entities with vastly different physicochemical properties. The free base exhibits limited water solubility, while the hydrochloride salt is specifically noted for its solubility in water, methanol, and ethanol [1]. This difference is quantified by the 21% increase in molecular weight and the associated change in lipophilicity and ionization state at physiological pH, dictated by the pKa of the aniline nitrogen (predicted pKa ~4.42) .

Formulation science Medicinal chemistry Salt selection Solubility enhancement

Spectral Fingerprint for Identification & QC

The target compound has a fully characterized and publicly accessible spectral fingerprint through the authoritative SDBS database (AIST, Japan). This includes reference IR, MS, 13C NMR, and 1H NMR spectra [REFS-1, REFS-2, REFS-3]. This contrasts with many niche intermediates or positional isomers for which such comprehensive, peer-validated spectral data are not readily available from non-commercial, third-party sources.

Analytical chemistry Quality control Spectroscopy Regulatory compliance

Penultimate Intermediate in Rizatriptan Synthesis

This compound is not a general-purpose triazole but a defined, critical intermediate in the commercial synthesis of rizatriptan benzoate, a globally marketed triptan drug for migraine relief [1]. Its structure provides the exact regiochemistry required for the final step in several patented synthetic routes [2]. This stands in contrast to its 2- and 3-substituted isomers, which lack a defined commercial route to a major API, thereby limiting their value in scalable, high-demand synthesis.

API synthesis Process chemistry Migraine therapeutics Supply chain

4-(1H-1,2,4-triazol-1-ylmethyl)aniline: Research & Industrial Applications


Rizatriptan API Manufacturing Intermediate

This is the most commercially significant application. The compound's structure is specifically designed as a direct precursor in the industrial synthesis of rizatriptan benzoate, a first-line therapy for acute migraine [1]. Its high and consistent purity (typically ≥97-98%) [REFS-2, REFS-3] is a critical quality attribute for meeting pharmaceutical GMP standards, ensuring that the final API meets rigorous regulatory specifications. This application scenario is validated by its widespread designation as 'Rizatriptan Intermediate' in chemical databases and supplier catalogs .

Antifungal Lead Libraries via Derivatization

The free aniline group serves as a versatile handle for generating libraries of novel antifungal candidates. Researchers can perform amide coupling, reductive amination, or diazonium chemistry to append diverse fragments to the triazole core, a validated antifungal pharmacophore [3]. The 4-substituted scaffold offers a specific spatial geometry for probing structure-activity relationships (SAR) against fungal CYP51 or other targets, distinct from the geometries offered by the 2- or 3- substituted isomers .

Reference Standard & Impurity Marker for Rizatriptan

Given its role as a key intermediate, this compound and its derivatives are also relevant as potential process-related impurities or degradation products in the final rizatriptan drug product. It is commercially available as a high-purity reference standard [4] and is used to develop and validate HPLC or LC-MS methods for quality control, stability testing, and regulatory filing, ensuring the safety and efficacy of the marketed pharmaceutical.

Scaffold for Agrochemical & Kinase Inhibitor Discovery

Beyond pharmaceuticals, the 1,2,4-triazole moiety is a privileged scaffold in agrochemicals (e.g., fungicides) and kinase inhibitors [5]. The compound's commercial availability and well-defined reactivity profile make it a cost-effective building block for exploring new chemical space in these fields, allowing for the rapid synthesis of target molecules for screening against agricultural pests or disease-relevant kinases.

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